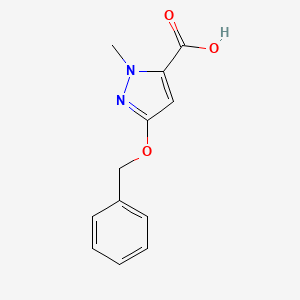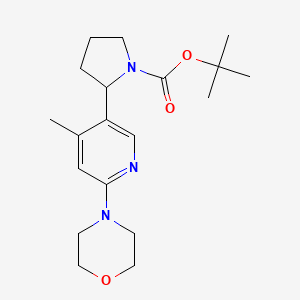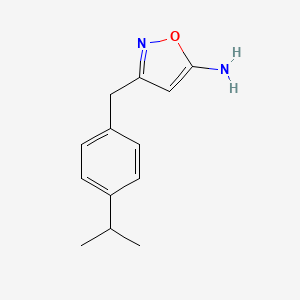![molecular formula C11H6ClN3S B11807584 7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine](/img/structure/B11807584.png)
7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by a fused ring system containing both thiazole and pyrimidine rings, with a chlorine atom at the 7th position and a phenyl group at the 2nd position. Thiazolopyrimidines are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde to form an intermediate, which is then cyclized with a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products Formed
Substitution Reactions: The major products are derivatives of this compound with various substituents replacing the chlorine atom.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve changes to the functional groups on the thiazole or pyrimidine rings.
Scientific Research Applications
7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA replication and repair, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one: This compound has similar structural features but with additional phenyl groups, which may enhance its biological activity.
7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine: The presence of a trifluoromethyl group can significantly alter the compound’s properties, including its lipophilicity and biological activity.
Uniqueness
7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H6ClN3S |
|---|---|
Molecular Weight |
247.70 g/mol |
IUPAC Name |
7-chloro-2-phenyl-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C11H6ClN3S/c12-9-8-11(14-6-13-9)16-10(15-8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
DODFZBFQALTZBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)N=CN=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807512.png)
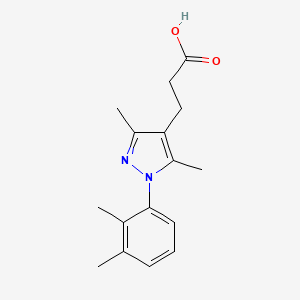

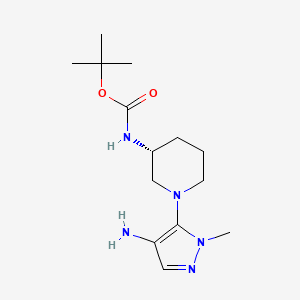
![2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B11807539.png)

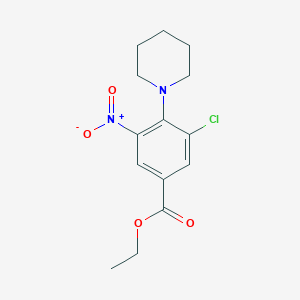
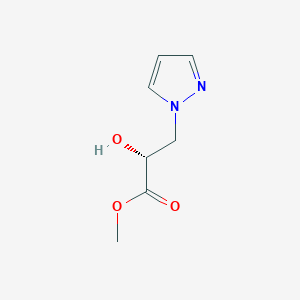
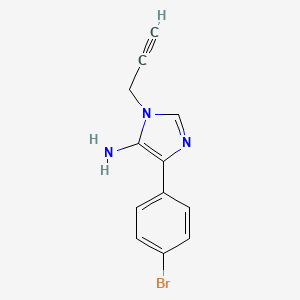
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine-3-thiol](/img/structure/B11807563.png)
